(3R,4R)-1-[(4-ethynylphenyl)methyl]-4-morpholin-4-ylpiperidin-3-ol
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Overview
Description
(3R,4R)-1-[(4-ethynylphenyl)methyl]-4-morpholin-4-ylpiperidin-3-ol is a complex organic compound with a unique structure that includes a piperidine ring, a morpholine ring, and an ethynylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-[(4-ethynylphenyl)methyl]-4-morpholin-4-ylpiperidin-3-ol typically involves multiple steps, including the formation of the piperidine and morpholine rings, followed by the introduction of the ethynylphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-[(4-ethynylphenyl)methyl]-4-morpholin-4-ylpiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce a fully saturated compound.
Scientific Research Applications
Chemistry
In chemistry, (3R,4R)-1-[(4-ethynylphenyl)methyl]-4-morpholin-4-ylpiperidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to bind to specific proteins or nucleic acids, making it useful in biochemical assays and drug discovery.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties allow it to impart specific characteristics to these materials, such as increased strength or flexibility.
Mechanism of Action
The mechanism by which (3R,4R)-1-[(4-ethynylphenyl)methyl]-4-morpholin-4-ylpiperidin-3-ol exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has a different structure but similar applications in materials science.
Dichloroaniline: This compound is used in the synthesis of dyes and has a different structure but similar applications in chemical synthesis.
Uniqueness
(3R,4R)-1-[(4-ethynylphenyl)methyl]-4-morpholin-4-ylpiperidin-3-ol is unique due to its combination of a piperidine ring, a morpholine ring, and an ethynylphenyl group. This unique structure allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound in scientific research.
Properties
IUPAC Name |
(3R,4R)-1-[(4-ethynylphenyl)methyl]-4-morpholin-4-ylpiperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-2-15-3-5-16(6-4-15)13-19-8-7-17(18(21)14-19)20-9-11-22-12-10-20/h1,3-6,17-18,21H,7-14H2/t17-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFSDGIYIQGFCG-QZTJIDSGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)CN2CCC(C(C2)O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1=CC=C(C=C1)CN2CC[C@H]([C@@H](C2)O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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